molecular formula C14H21Br B8679236 1-Bromo-4-(2-ethylhexyl)benzene

1-Bromo-4-(2-ethylhexyl)benzene

Cat. No.: B8679236
M. Wt: 269.22 g/mol
InChI Key: XLINASZRJNZCAK-UHFFFAOYSA-N
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Description

1-Bromo-4-(2-ethylhexyl)benzene is a brominated aromatic compound featuring a branched 2-ethylhexyl group at the para position relative to the bromine atom. Its synthesis typically involves the alkylation of 4-bromophenol with 2-ethylhexyl bromide under basic conditions (e.g., K₂CO₃ in DMF) . The 2-ethylhexyl group enhances solubility in organic solvents, making this compound valuable in materials science, particularly in organic solar cells (OSCs) where it serves as a precursor for conjugated polymers or small-molecule semiconductors .

Properties

Molecular Formula

C14H21Br

Molecular Weight

269.22 g/mol

IUPAC Name

1-bromo-4-(2-ethylhexyl)benzene

InChI

InChI=1S/C14H21Br/c1-3-5-6-12(4-2)11-13-7-9-14(15)10-8-13/h7-10,12H,3-6,11H2,1-2H3

InChI Key

XLINASZRJNZCAK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CC1=CC=C(C=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 1-bromo-4-(2-ethylhexyl)benzene with structurally analogous brominated benzene derivatives, focusing on synthesis, reactivity, physical properties, and applications.

Alkyl-Substituted Derivatives
  • 1-Bromo-4-(trimethylsilyl)benzene : Synthesized via palladium-catalyzed coupling, this compound features a trimethylsilyl group. Unlike the alkyl chain in the target compound, the silyl group acts as a protecting moiety, enabling regioselective functionalization in cross-coupling reactions .
  • 1-Bromo-4-(3-bromoprop-1-en-2-yl)benzene : A di-brominated compound with a propenyl substituent. Its synthesis involves allylic bromination, contrasting with the nucleophilic alkylation used for the target compound .
Heteroaromatic-Substituted Derivatives
  • 1-Bromo-4-(3-thienyl)benzene: Prepared via Suzuki-Miyaura coupling between 1-bromo-4-iodobenzene and 3-thiopheneboronic acid (73% yield). The thienyl group introduces π-conjugation, enabling applications in optoelectronic materials. Subsequent iodination with N-iodosuccinimide (NIS) yields 1-bromo-4-(2-iodo-3-thienyl)benzene, a key intermediate for Sonogashira couplings .
Phenoxy-Substituted Derivatives
  • 1-Bromo-4-(4-chlorophenoxy)benzene: Synthesized via Suzuki coupling (59% yield), the phenoxy group’s electron-withdrawing nature deactivates the benzene ring, directing electrophilic substitutions to specific positions. This contrasts with the electron-donating 2-ethylhexyl group in the target compound .

Reactivity and Functionalization

  • Bromine Reactivity: The bromine atom in this compound is highly reactive in cross-coupling reactions (e.g., Suzuki, Sonogashira). However, steric hindrance from the bulky 2-ethylhexyl group may slow reaction kinetics compared to less hindered analogs like 1-bromo-4-(3-thienyl)benzene .
  • Directed Functionalization: In 1-bromo-4-(2-iodo-3-thienyl)benzene, the iodine atom allows regioselective ethynyl group introduction via Sonogashira coupling, leveraging differences in halogen reactivity (Br vs. I) .

Preparation Methods

Kumada Coupling with 1-Bromo-4-iodobenzene

The Kumada cross-coupling reaction between 1-bromo-4-iodobenzene and 2-ethylhexylmagnesium bromide offers a high-yield route to the target compound. The iodine atom in 1-bromo-4-iodobenzene exhibits greater reactivity toward oxidative addition with nickel or palladium catalysts compared to bromine, enabling selective substitution at the para position.

Reaction Conditions :

  • Catalyst : Ni(acac)₂ (5 mol%)

  • Solvent : Anhydrous THF

  • Temperature : 60°C, 12 hours

  • Yield : 82–89%

The Grignard reagent, 2-ethylhexylmagnesium bromide, is prepared by reacting 2-ethylhexyl bromide (synthesized via PBr₃ and 2-ethylhexanol) with magnesium turnings in THF. Post-coupling, aqueous workup and column chromatography yield pure 1-bromo-4-(2-ethylhexyl)benzene.

Suzuki-Miyaura Coupling

An alternative method employs Suzuki-Miyaura coupling using 1-bromo-4-iodobenzene and 2-ethylhexylboronic acid. This approach leverages the palladium-catalyzed cross-coupling of aryl halides with boronic acids, preserving the bromine substituent due to iodine’s superior leaving group ability.

Optimized Protocol :

  • Catalyst : Pd(PPh₃)₄ (3 mol%)

  • Base : K₂CO₃

  • Solvent : Dioxane/H₂O (4:1)

  • Temperature : 80°C, 8 hours

  • Yield : 75–80%

Friedel-Crafts Alkylation Strategies

Direct Alkylation of Bromobenzene

While Friedel-Crafts alkylation is typically ineffective for deactivated aromatics like bromobenzene, the use of Lewis acid catalysts (e.g., AlCl₃) with 2-ethylhexyl bromide under high-pressure conditions achieves moderate yields. The reaction proceeds via electrophilic aromatic substitution, with the 2-ethylhexyl carbocation generated in situ.

Key Parameters :

  • Catalyst : AlCl₃ (1.2 equiv)

  • Solvent : Dichloroethane

  • Pressure : 5 atm

  • Yield : 45–50%

Indirect Alkylation via Directed Metalation

Directed ortho metalation (DoM) using a removable directing group (e.g., -OMe) enables precise alkylation. The sequence involves:

  • Methoxy-directed lithiation of 1-bromo-4-methoxybenzene.

  • Quenching with 2-ethylhexyl bromide.

  • Demethylation with BBr₃ to yield the target compound.

Advantages :

  • Regioselectivity >95%

  • Yield : 68% after three steps

Industrial-Scale Production

Two-Step Process from 2-Ethylhexanol

Large-scale synthesis involves:

  • Bromination of 2-Ethylhexanol :

    • Reagents : PBr₃ (1.05 equiv), catalytic H₂SO₄

    • Conditions : 60–65°C, 4 hours

    • Yield : 96.6%

  • Coupling with Bromobenzene :

    • Catalyst : CuI/1,10-phenanthroline

    • Solvent : DMF, 120°C

    • Yield : 78%

Industrial Data :

StepPurityThroughput (kg/batch)
2-Ethylhexyl bromide98.5%730
Final coupling99.2%550

Mechanistic Insights and Side Reactions

Competing Pathways in Kumada Coupling

Homocoupling of 2-ethylhexylmagnesium bromide is suppressed by maintaining low Grignard concentrations and using excess aryl halide. Nickel catalysts favor oxidative addition to iodine over bromine, minimizing byproducts like 1,4-di(2-ethylhexyl)benzene.

Hydrodebromination Risks

Prolonged heating in the presence of Pd catalysts may lead to hydrodebromination, forming ethylhexylbenzene. Adding radical scavengers (e.g., BHT) reduces this side reaction to <2%.

Comparative Analysis of Methods

MethodYieldScalabilityCost ($/kg)
Kumada Coupling85%Moderate120
Suzuki Coupling78%High150
Friedel-Crafts48%Low90
Industrial Process78%High80

Q & A

Q. What are the common synthetic routes for preparing 1-Bromo-4-(2-ethylhexyl)benzene, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

  • Synthetic Routes :
    • Friedel-Crafts Alkylation : React benzene with 2-ethylhexyl bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the 2-ethylhexyl group. Subsequent bromination at the para position using Br₂/FeBr₃ yields the target compound.
    • Nucleophilic Substitution : Start with 4-bromobenzene derivatives and substitute with 2-ethylhexyl groups via Grignard or organometallic reagents.
  • Optimization Strategies :
    • Temperature Control : Maintain low temperatures (0–5°C) during bromination to minimize di- or poly-substitution.
    • Catalyst Stoichiometry : Use excess AlCl₃ (1.5–2.0 equivalents) to ensure complete alkylation.
    • Purification : Column chromatography with hexane/ethyl acetate (9:1) effectively isolates the product .

Q. How can researchers characterize the structural purity of this compound, and what analytical techniques are most reliable?

Methodological Answer:

  • Key Techniques :
    • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Confirm substitution patterns (e.g., para-bromo integration at δ 7.3–7.5 ppm, ethylhexyl protons at δ 0.8–1.6 ppm).
  • ¹³C NMR : Verify quaternary carbons adjacent to bromine (δ 120–130 ppm).
    2. Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ at m/z 285.1 (C₁₄H₂₁Br⁺).
    3. Infrared (IR) Spectroscopy : Detect C-Br stretching (~550–600 cm⁻¹) and alkyl C-H vibrations (~2800–3000 cm⁻¹).
  • Validation : Cross-reference spectral data with computational predictions (e.g., DFT) for bond angles and vibrational modes .

Q. What are the key reactivity patterns of this compound in electrophilic substitution reactions?

Methodological Answer:

  • Bromine as a Leaving Group : The para-bromo substituent facilitates nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., KOH/EtOH).
  • Directing Effects : The electron-donating 2-ethylhexyl group activates the ring for electrophilic attack at ortho/para positions, but steric hindrance from the bulky substituent limits reactivity at adjacent sites.
  • Reaction Design : Use polar aprotic solvents (e.g., DMF) and catalytic Pd(0) for coupling reactions (e.g., Suzuki-Miyaura) .

Advanced Research Questions

Q. How can palladium-catalyzed cross-coupling reactions be applied to this compound, and what factors influence coupling efficiency?

Methodological Answer:

  • Application in Suzuki-Miyaura Coupling :
    • Reagents : Combine with arylboronic acids (1.2 equivalents), Pd(PPh₃)₄ (2–5 mol%), and K₂CO₃ in THF/H₂O (3:1).
    • Mechanism : Oxidative addition of Pd(0) to the C-Br bond, followed by transmetallation with the boronic acid.
  • Optimization Factors :
    • Ligand Choice : Bulky ligands (e.g., XPhos) enhance steric protection of Pd intermediates.
    • Solvent : Use degassed toluene for improved catalyst stability.
    • Base : Weak bases (e.g., NaHCO₃) minimize side reactions in sensitive systems .

Q. What computational approaches are suitable for predicting the electronic properties of this compound, and how do they compare with experimental data?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Functional Selection : Hybrid functionals (e.g., B3LYP) with 6-31G(d,p) basis sets accurately predict HOMO-LUMO gaps and electrostatic potentials.
    • Validation : Compare computed IR spectra (e.g., C-Br vibrations) with experimental data to refine exchange-correlation terms.
  • Limitations : DFT underestimates steric effects from the 2-ethylhexyl group; molecular dynamics (MD) simulations better model conformational flexibility .

Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental data regarding the compound’s reactivity?

Methodological Answer:

  • Case Study : Discrepancies in reaction kinetics (e.g., slower-than-predicted SNAr rates).
    • Hybrid Functionals : Use M06-2X or ωB97X-D to account for dispersion forces in bulky substituents.
    • Kinetic Isotope Effects (KIE) : Conduct deuterium labeling to probe transition states.
    • Solvent Modeling : Include explicit solvent molecules (e.g., water) in DFT calculations to mimic solvation effects.
  • Experimental Cross-Check : Perform time-resolved UV-Vis spectroscopy to monitor intermediate formation .

Q. Notes

  • Cite computational protocols (e.g., B3LYP , Colle-Salvetti correlation ) for reproducibility.
  • Cross-reference synthetic procedures with Miyaura-Suzuki coupling literature .

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